1,1,1-Triphenylethane
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Overview
Description
1,1,1-Triphenylethane is an organic compound with the molecular formula C20H18 . It is characterized by a central ethane backbone substituted with three phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Triphenylethane can be synthesized through the alkylation of benzene with chloroform in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedel-Crafts alkylation remains a fundamental approach in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Triphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylmethanol.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Triphenylmethanol.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,1,1-Triphenylethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential biochemical applications.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Triphenylethane involves its interaction with various molecular targets. Its phenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Triphenylmethane: Similar in structure but lacks the ethane backbone.
Triphenylethylene: Contains a double bond in the ethane backbone.
Triphenylmethanol: An oxidized form of 1,1,1-Triphenylethane.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5271-39-6 |
---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,1-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
QIDUHGHFWAMMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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